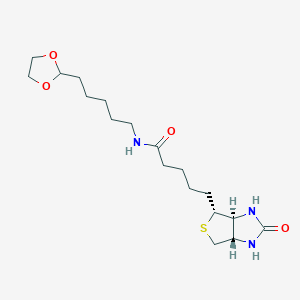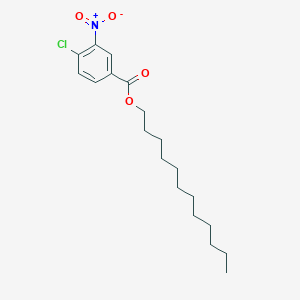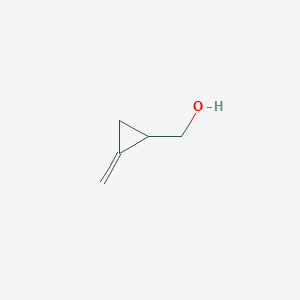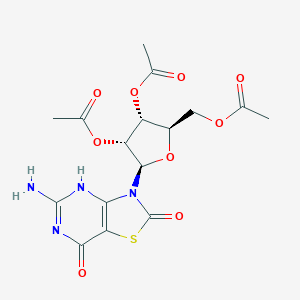
N-(6-(Ethylenedioxy)hexyl)biotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-(Ethylenedioxy)hexyl)biotinamide, also known as EDB-biotin, is a biotin derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
N-(6-(Ethylenedioxy)hexyl)biotinamide works by selectively binding to biotin-binding proteins, which allows for their isolation and identification. This compound has been shown to have a high affinity for streptavidin, which is commonly used in biotin-streptavidin affinity chromatography.
生化学的および生理学的効果
N-(6-(Ethylenedioxy)hexyl)biotinamide has been shown to have unique biochemical and physiological effects. It has been reported to enhance the solubility and stability of proteins, which can be beneficial in protein purification and crystallization studies. In addition, N-(6-(Ethylenedioxy)hexyl)biotinamide has been shown to have minimal interference with protein function, making it a valuable tool for studying protein-protein interactions.
実験室実験の利点と制限
One of the main advantages of N-(6-(Ethylenedioxy)hexyl)biotinamide is its high affinity for streptavidin, which allows for efficient and selective isolation of biotin-binding proteins. Additionally, N-(6-(Ethylenedioxy)hexyl)biotinamide has been shown to have minimal interference with protein function, making it a valuable tool for studying protein-protein interactions. However, one limitation of N-(6-(Ethylenedioxy)hexyl)biotinamide is its cost, as it is more expensive than other biotin derivatives.
将来の方向性
There are several future directions for the use of N-(6-(Ethylenedioxy)hexyl)biotinamide in scientific research. One potential application is in the study of protein-protein interactions in complex biological systems. Additionally, N-(6-(Ethylenedioxy)hexyl)biotinamide could be used in the development of new protein purification methods, as well as in the study of protein localization and trafficking. Finally, future research could explore the use of N-(6-(Ethylenedioxy)hexyl)biotinamide in the development of new therapeutics for the treatment of various diseases.
合成法
The synthesis of N-(6-(Ethylenedioxy)hexyl)biotinamide involves the reaction of biotin with 6-bromohexanol and sodium hydride in the presence of anhydrous DMF. The resulting product is then purified using column chromatography to obtain pure N-(6-(Ethylenedioxy)hexyl)biotinamide.
科学的研究の応用
N-(6-(Ethylenedioxy)hexyl)biotinamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, protein localization, and protein purification. One of the main uses of N-(6-(Ethylenedioxy)hexyl)biotinamide is as a probe for the identification and isolation of biotin-binding proteins.
特性
CAS番号 |
124884-03-3 |
|---|---|
製品名 |
N-(6-(Ethylenedioxy)hexyl)biotinamide |
分子式 |
C18H31N3O4S |
分子量 |
385.5 g/mol |
IUPAC名 |
5-[(3aS,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[5-(1,3-dioxolan-2-yl)pentyl]pentanamide |
InChI |
InChI=1S/C18H31N3O4S/c22-15(19-9-5-1-2-8-16-24-10-11-25-16)7-4-3-6-14-17-13(12-26-14)20-18(23)21-17/h13-14,16-17H,1-12H2,(H,19,22)(H2,20,21,23)/t13-,14-,17+/m1/s1 |
InChIキー |
FDDGUWPTEKXVBG-CPUCHLNUSA-N |
異性体SMILES |
C1COC(O1)CCCCCNC(=O)CCCC[C@@H]2[C@@H]3[C@@H](CS2)NC(=O)N3 |
SMILES |
C1COC(O1)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
正規SMILES |
C1COC(O1)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
同義語 |
N-(6-(ethylenedioxy)hexyl)biotinamide N-EDHBA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid](/img/structure/B50714.png)



